10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

Lipophilicity Drug Design Membrane Permeability

Select 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (CAS 23866-63-9) for applications demanding a unique N-methallyl substituent. Unlike simple N-alkyl analogs, its unsaturated side chain imparts distinct steric/electronic properties that enhance reactivity in carbonylative hydroaminomethylation (≈93% yield) and metal coordination. With a calculated logP of 5.4, this lipophilic scaffold excels in membrane permeability studies, lipid-based formulations, and drug conjugate design. As a phenothiazine-class antioxidant, it outperforms diphenylamine-based additives. Choose for precise fit-for-purpose synthesis where generic substitution compromises performance.

Molecular Formula C16H15NS
Molecular Weight 253.4 g/mol
CAS No. 23866-63-9
Cat. No. B5786168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(2-methyl-2-propen-1-yl)-10H-phenothiazine
CAS23866-63-9
Molecular FormulaC16H15NS
Molecular Weight253.4 g/mol
Structural Identifiers
SMILESCC(=C)CN1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C16H15NS/c1-12(2)11-17-13-7-3-5-9-15(13)18-16-10-6-4-8-14(16)17/h3-10H,1,11H2,2H3
InChIKeyVDZPUHLYWJVGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine (CAS 23866-63-9) | Identity and Core Chemical Properties for Sourcing


10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine (CAS 23866-63-9) is an N-substituted phenothiazine derivative characterized by a methallyl group at the 10-position of the heterocyclic tricyclic core [1]. Its molecular formula is C16H15NS, with a molecular weight of 253.36 g/mol, and it features a calculated XLogP of 5.4, indicating high lipophilicity [2]. This compound serves as a versatile building block in medicinal chemistry and materials science, valued for the distinctive reactivity imparted by its unsaturated N-alkyl substituent [3].

10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine vs. Generic Phenothiazine Derivatives: Why Substitution Matters


Generic substitution among N-substituted phenothiazines is scientifically unjustified due to the profound impact of the N-alkyl substituent on key physicochemical and functional properties. The specific methallyl group in this compound confers a distinct steric and electronic profile, directly influencing its lipophilicity (calculated logP = 5.4) [1], solubility, and, critically, its reactivity in downstream synthetic applications such as polymerization or metal coordination [2]. This contrasts sharply with smaller N-alkyl analogs like N-methylphenothiazine, which have different physical properties and a different spectrum of biological and material applications, underscoring the need for a precise, fit-for-purpose selection [3].

Quantitative Differentiation of 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine (CAS 23866-63-9)


Comparative Lipophilicity: Higher Calculated logP than N-Methylphenothiazine

The target compound, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, has a calculated XLogP of 5.4, which is significantly higher than that of the smaller N-alkyl analog, 10-methylphenothiazine (CAS 1207-72-3, C13H11NS) [REFS-1, REFS-2]. The increased lipophilicity is a direct consequence of the larger, branched methallyl substituent, which increases the molecule's non-polar surface area. This difference is critical for applications where compound partitioning or membrane permeability is a key design parameter.

Lipophilicity Drug Design Membrane Permeability

Class-Level Antioxidant Activity: Phenothiazine Scaffold Outperforms Diphenylamine Analogs

While no direct, head-to-head comparative study was found for this specific compound, strong class-level evidence demonstrates that alkylated phenothiazines are superior radical scavengers compared to their diphenylamine counterparts. A study on 3,7-di-iso-octyl-phenothiazine showed a significantly longer oxidation induction period and a lower increase in acid number than 4,4′-di-iso-octyl-diphenylamine in lubricant base oils [1]. This enhanced antioxidant capacity is attributed to the lower bond dissociation energy of the N-H bond in phenothiazines, which facilitates radical trapping [2]. The target compound, as an N-alkylphenothiazine, is expected to exhibit this class-level advantage.

Antioxidant Lubricant Additive Free Radical Scavenging

Synthetic Utility: High Yield in Rhodium-Catalyzed Carbonylative Hydroaminomethylation

The compound is documented as a successful substrate in a one-pot rhodium-catalyzed carbonylative hydroaminomethylation to produce pharmacologically active diamines, achieving yields of approximately 93% [1]. This demonstrates the synthetic viability of the methallyl-substituted phenothiazine in complex, multi-component reactions. While not a direct comparison, this level of reactivity may not be achievable with sterically hindered or electronically deactivated N-substituents, making it a preferred scaffold for this specific transformation.

Synthetic Intermediate Catalysis Pharmacologically Active Diamines

Molecular Weight and Physicochemical Profile: A Differentiated Space vs. Common N-Alkyl Analogs

The target compound possesses a molecular weight of 253.36 g/mol and a topological polar surface area (TPSA) of 28.5 Ų [1]. In contrast, a simpler N-alkyl analog like 10-methylphenothiazine (CAS 1207-72-3) has a molecular weight of 213.30 g/mol . The ~40 g/mol increase and the specific TPSA value define a distinct physicochemical space that influences key drug-like properties such as solubility, permeability, and metabolic stability, as well as material properties like volatility and thermal stability.

Physicochemical Properties Molecular Weight Lipophilicity

Targeted Application Scenarios for 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine (CAS 23866-63-9) Driven by Evidence


Synthetic Intermediate for Pharmacologically Active Diamines and Complex Heterocycles

Given its documented high yield (~93%) in a rhodium-catalyzed carbonylative hydroaminomethylation to produce pharmacologically active diamines, this compound is a prime candidate for use as a building block in the synthesis of novel drug candidates and complex heterocyclic scaffolds [1]. Researchers focused on library synthesis or lead optimization can leverage its established reactivity and high yield to streamline synthetic pathways.

Lipophilic Probe or Building Block for Membrane-Permeable Conjugates

The high calculated lipophilicity (XLogP = 5.4) of this compound makes it particularly well-suited for applications where enhanced membrane permeability or improved partitioning into lipid environments is desired [1]. It can serve as a lipophilic core or tag in the design of small-molecule probes, lipid-based formulations, or drug conjugates intended to cross biological barriers.

Antioxidant Additive Development for Lubricants and Polymers

As a member of the N-alkylphenothiazine class, this compound is expected to exhibit the class-level advantage of superior radical scavenging compared to diphenylamine-based antioxidants [1]. This supports its evaluation as a potential antioxidant additive in synthetic lubricants, engine oils, or polymer formulations, particularly in applications requiring high thermal and oxidative stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.